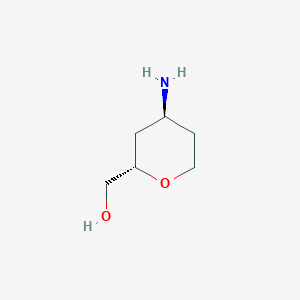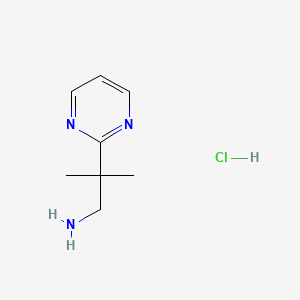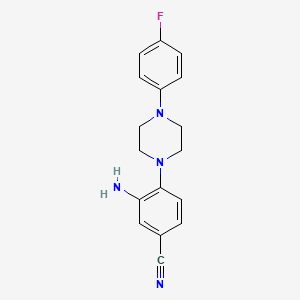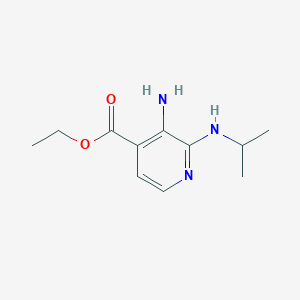
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated ketone, the thiazole ring can be formed through a cyclization reaction with thiourea.
Substitution Reactions: The azepane group can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the thiazole intermediate.
Introduction of the Ethoxy-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to attach the ethoxy-methylphenyl group to the thiazole ring.
Acetic Acid Functionalization: Finally, the acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane or ethoxy-methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The azepane group may enhance binding affinity, while the ethoxy-methylphenyl group could influence the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Piperidin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a piperidine ring instead of azepane.
2-(2-(Morpholin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of azepane.
Uniqueness
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to the presence of the azepane ring, which may confer distinct biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
1443286-02-9 |
|---|---|
Molekularformel |
C20H26N2O3S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-[2-(azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-15-8-9-16(14(2)12-15)19-17(13-18(23)24)26-20(21-19)22-10-6-4-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
AFXBVRHSFLTQGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
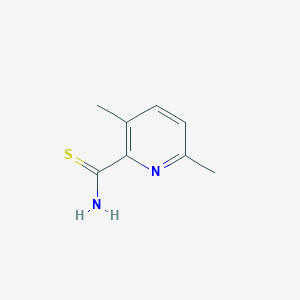
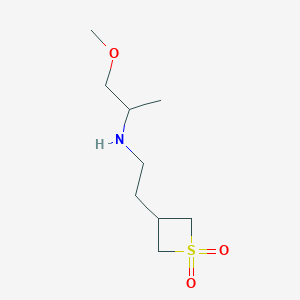
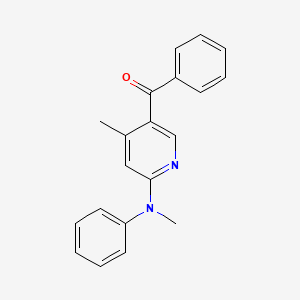
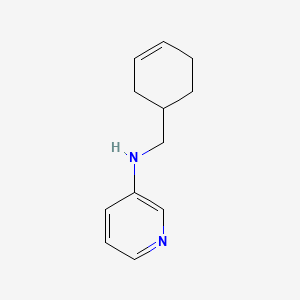
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
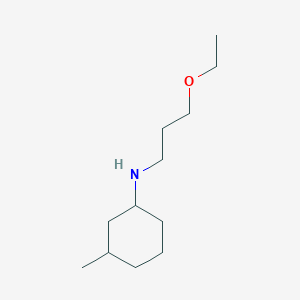
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
